molecular formula C14H20N2O B11875917 2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol

Cat. No.: B11875917
M. Wt: 232.32 g/mol
InChI Key: NHUCWZGNJGYWSZ-UHFFFAOYSA-N
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Description

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol is a synthetic indole derivative of significant interest in organic and medicinal chemistry research. It belongs to the class of 3-alkylindoles, a framework recognized as a "privileged scaffold" in drug discovery due to its ability to bind to a diverse range of biological targets . The compound's structure integrates an indole core, a ubiquitous motif in biologically active molecules, with an ethanolamine side chain. The specific incorporation of an isobutyl group at the indole nitrogen (N1) is a strategic modification often employed in medicinal chemistry to fine-tune the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which can profoundly influence its pharmacokinetic profile and binding affinity . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules. Its reactive primary amine and alcohol functional groups allow for a variety of chemical transformations, enabling the construction of libraries for screening against various biological targets . While specific biological data for this exact analog may be limited, indole-based ethanolamines and related structures are investigated for a wide spectrum of pharmacological activities. These areas of inquiry include, but are not limited to, neuroscience, due to the structural resemblance to neurotransmitters, and metabolic disease research, where some indole ethylamine derivatives have shown activity as PPARα agonists . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol

InChI

InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3

InChI Key

NHUCWZGNJGYWSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O

Origin of Product

United States

Preparation Methods

Indole Alkylation Followed by Hydroxyethylamine Functionalization

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes N-alkylation selectivity
BaseK₂CO₃Prevents indole ring decomposition
Temperature80°CBalances reaction rate and side product formation
Reaction Time12 hoursEnsures complete conversion

Reductive Amination of 1-(1-Isobutylindol-3-yl)glycolaldehyde

An alternative route utilizes 1-(1-isobutylindol-3-yl)glycolaldehyde as the precursor. The aldehyde undergoes reductive amination with ammonium acetate (4.0 equiv) in methanol using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) at pH 5–6 (acetic acid buffer). This one-pot method achieves 70–75% yield but requires strict pH control to minimize imine hydrolysis.

Microwave-Assisted Ugi Multicomponent Reaction

Adapting methodologies from analogous indole derivatives, a four-component Ugi reaction enables rapid assembly:

  • 1-Isobutylindole-3-carbaldehyde (1.0 equiv)

  • Ammonia (2.0 equiv, as aqueous NH₃)

  • Ethylene glycol (1.2 equiv)

  • Isocyanide (1.0 equiv, e.g., tert-butyl isocyanide)

Reaction in methanol under microwave irradiation (140°C, 10 minutes) furnishes the product in 60–68% yield after silica gel chromatography. This method reduces reaction time from hours to minutes but necessitates specialized equipment.

Critical Parameters in Reaction Optimization

Catalytic Systems and Solvent Effects

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) enhances amide bond formation between indole and ethanolamine moieties, reducing racemization to <5%.

  • Solvent Polarities : Polar aprotic solvents (DMF, DMSO) improve indole solubility but increase epimerization risks at elevated temperatures. Ethanol/water mixtures (4:1 v/v) balance solubility and stereochemical integrity.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric Constant (ε)Yield (%)Epimerization (%)
DMF36.78212
Ethanol24.3756
DCM8.9683

Temperature and Pressure Controls

  • Exothermic Reactions : Mannich reactions require gradual aldehyde addition to maintain temperatures below 70°C, preventing indole ring degradation.

  • High-Pressure Hydrogenation : Catalytic hydrogenation (50 bar H₂, Pd/C 10%) of intermediate nitro compounds achieves >95% conversion but demands explosion-proof reactors.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography : Gradient elution (ethyl acetate/hexane 0–100%) removes unreacted isobutyl halides and dimeric byproducts. Pre-saturation of silica with triethylamine (3% v/v) minimizes tailing caused by residual amines.

  • HPLC Conditions : Reverse-phase C18 column (5 μm, 250 × 4.6 mm), isocratic elution with acetonitrile/0.1% TFA (65:35), flow rate 1.0 mL/min, UV detection at 254 nm ensures >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Indole H-3 singlet at δ 7.25 ppm; ethanolamine -CH₂NH₂ multiplet at δ 3.45–3.60 ppm; isobutyl -CH(CH₃)₂ triplet at δ 0.95 ppm.

  • HRMS (ESI+) : Calculated for C₁₄H₂₀N₂O [M+H]+: 233.1654, observed: 233.1651.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with tubular flow systems enhances heat transfer during exothermic steps (e.g., alkylation), reducing decomposition from localized overheating. Pilot studies demonstrate a 22% yield increase compared to batch methods.

Waste Stream Management

  • Solvent Recovery : Distillation recovers >90% DMF and methanol, lowering production costs by 30%.

  • Heavy Metal Mitigation : Chelating resins (Chelex 100) remove Pd residues from hydrogenation steps to <1 ppm, meeting ICH Q3D guidelines .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including 2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol, exhibit significant antimicrobial properties. For instance, research indicated that these compounds showed effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and inhibiting critical metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. A notable case study highlighted its ability to inhibit cell growth in several cancer cell lines, suggesting that structural modifications can enhance its cytotoxic effects . The compound's mechanism appears to involve apoptosis induction in malignant cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Another significant application of this compound lies in neuroprotection. Animal model studies have shown that treatment with this compound resulted in improved cognitive functions and reduced neuroinflammation markers in models of Alzheimer's disease. This suggests potential applications in treating neurodegenerative disorders.

Research Findings and Case Studies

Study Focus Findings
Antimicrobial Activity StudyEfficacy against bacteriaSignificant activity against Staphylococcus aureus and Escherichia coli
Anticancer ScreeningCytotoxicity in cancer cellsPotent growth inhibition observed in multiple cancer cell lines
Neuroprotective StudyEffects on cognitive functionImproved cognitive outcomes in Alzheimer's disease models

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The amino alcohol group may also play a role in its biological effects by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Indole N, C3) Molecular Formula Molecular Weight Key Properties/Applications CAS Number Source
2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol Isobutyl (N1), aminoethanol (C3) C14H20N2O (estimated) ~248.33 (estimated) Hypothesized CNS activity (analog-based) Not available Inferred
(1S)-1-Amino-2-(1H-indol-3-yl)ethanol H (N1), aminoethanol (C3) C10H12N2O 190.24 Experimental phasing in crystallography Not provided
2-Ethylamino-1-(1-methyl-1H-indol-3-yl)ethanol Methyl (N1), ethylaminoethanol (C3) C13H18N2O 218.30 Structural analog; potential β-adrenergic activity 55654-87-0
1-(1H-Indol-3-yl)-2-(methylamino)ethanol H (N1), methylaminoethanol (C3) C11H14N2O 190.24 Higher volatility (BP: 410.2°C) 28755-00-2
3-(2-Amino-1-methyl-4-oxoimidazol-5-yl)-3-hydroxyindolin-2-one ethanol solvate Complex fused indole system C19H19N5O4 381.39 Anticancer activity (X-ray confirmed) Not provided

Functional Group Impact on Properties

  • Lipophilicity : The isobutyl group in the target compound increases logP compared to unsubstituted (logP ~2.21 for methyl/ethyl analogs vs. estimated ~3.0 for isobutyl) .
  • Hydrogen Bonding: The amino and hydroxyl groups enable hydrogen bonding, critical for target interactions (e.g., receptor binding) .
  • Stereochemistry : Racemic mixtures are common in analogs (e.g., ’s aldol condensation product), but enantiopure forms (e.g., (1S)-configuration in ) may exhibit distinct biological profiles .

Biological Activity

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole structure substituted with an amino group and an isobutyl side chain, which may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Cisplatin
MDA-MB-231 (Breast)0.478.8-fold more active
HT-29 (Colon)0.550.8-fold more active
SUIT-2 (Pancreatic)Not specifiedLess active than doxorubicin

Findings : The compound was found to be more potent than cisplatin in inhibiting the growth of MDA-MB-231 cells, with an IC50 value of 0.4 µM, indicating a strong cytotoxic effect. Similarly, it demonstrated significant activity against HT-29 cells with an IC50 of 0.5 µM, reinforcing its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. Flow cytometric analyses have shown that treated cells undergo significant changes in cell cycle phases, particularly an increase in sub-G1 phase cells, indicative of apoptosis.

Table 2: Cell Cycle Analysis

Treatment Concentration (µM)% Cells in Sub-G1 Phase
Control5%
1025%
3045%

Observations : The percentage of cells in the sub-G1 phase increased significantly with higher concentrations of the compound, suggesting that it effectively triggers apoptotic pathways in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound may also exhibit neuroprotective effects. Studies on related indole derivatives have indicated potential benefits for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of indole-based compounds:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with indole derivatives, leading to improved survival rates and reduced tumor sizes.
  • Neuroprotection : Animal models treated with indole derivatives demonstrated reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(1-isobutyl-1H-indol-3-yl)ethanol, and how can reaction conditions be optimized?

The synthesis of aminoethanol derivatives often involves reductive amination or catalytic hydrogenation of ketone intermediates. For example, (±)-2-amino-1-(4-methoxyphenyl)ethanol was synthesized via hydrogenation of a ketone precursor using palladium catalysts . For the target compound, optimization could include:

  • Catalyst selection : Pd/C or Raney Ni for stereochemical control.
  • Solvent systems : Polar aprotic solvents (e.g., THF) to enhance solubility of indole intermediates.
  • Temperature control : Low temperatures (~0–5°C) to minimize side reactions.
    Validation via TLC and LC-MS is critical to monitor reaction progress .

Q. How should researchers approach structural elucidation of this compound, particularly regarding stereochemistry?

  • X-ray crystallography : Use SHELXL for refinement, especially if twinning or low-resolution data are encountered. SHELX software is robust for small-molecule crystallography, even with challenging datasets .
  • Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using lipases to isolate enantiomers .
  • NMR spectroscopy : 2D NOESY or COSY to confirm spatial arrangement of the isobutyl and amino groups.

Q. What safety protocols are essential for handling this compound during synthesis?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol protection.
  • First aid : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation, given the reactivity of primary amines .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like serotonin receptors (due to the indole scaffold).
  • QSAR modeling : Train models on datasets of structurally similar aminoethanol derivatives to predict bioavailability or toxicity .
  • MD simulations : GROMACS or AMBER for studying binding stability over time (≥100 ns trajectories).

Q. How to resolve contradictions between experimental and computational data (e.g., unexpected stereochemical outcomes)?

  • Cross-validation : Compare XRD results with DFT-optimized geometries (B3LYP/6-31G* level) to identify discrepancies in bond angles or torsion .
  • Factorial design : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to isolate variables causing anomalies .
  • Alternative characterization : Validate via solid-state NMR or ECD spectroscopy if crystallography is inconclusive .

Q. What methodologies are suitable for assessing in vitro biological activity?

  • Dose-response assays : Test against neuronal cell lines (e.g., SH-SY5Y) using MTT assays to evaluate cytotoxicity and EC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) inhibition, given structural similarity to MAO inhibitors .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors).

Q. How can AI enhance process optimization for large-scale synthesis?

  • Smart laboratories : Implement AI-driven platforms (e.g., COMSOL-AI integration) to autonomously adjust parameters like pH or stirring speed in real time .
  • Predictive analytics : Train machine learning models on historical reaction data to predict yields or impurity profiles.

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationFactorial design, catalytic hydrogenation
Structural AnalysisXRD (SHELXL), chiral HPLC
Computational PredictionMolecular docking, QSAR
Toxicity AssessmentProTox-II, Ames test
Stability StudiesAccelerated aging (40°C/75% RH), LC-MS monitoring

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